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Compound of Interest

Compound Name:
3-(4-Methoxyphenyl)-2-

methylpropan-1-ol

CAS No.: 64506-21-4

Cat. No.: B1369411 Get Quote

Introduction: Unveiling a Novel Phenylpropanoid
Derivative
p-Methoxy-alpha-methylhydrocinnamic alcohol, systematically named 3-(4-methoxyphenyl)-2-

methyl-1-propanol, is a substituted aromatic alcohol belonging to the phenylpropanoid class of

organic compounds. While not as extensively documented as its precursors like p-

methoxycinnamic acid, this molecule holds significant interest for researchers in medicinal

chemistry and materials science. Its structure combines a hydrophilic alcohol functional group

with a lipophilic p-methoxyphenyl scaffold, a common motif in many biologically active

molecules.

This guide provides a comprehensive technical overview of 3-(4-methoxyphenyl)-2-methyl-1-

propanol, covering its physicochemical properties, a detailed synthesis protocol, methods for

spectroscopic characterization, and a discussion of its potential applications in drug discovery

and development. The information herein is synthesized from established chemical principles

and data from structurally analogous compounds, offering a robust framework for researchers

investigating this specific molecule. The parent compound, p-methoxycinnamic acid (p-MCA),

is a well-studied plant-derived phenylpropanoid with a wide range of therapeutic activities,

including antidiabetic, anticancer, antimicrobial, and neuroprotective properties.[1] This alcohol

derivative represents a logical next step in exploring the structure-activity relationship of this

chemical class, potentially offering improved bioavailability or novel biological targets.
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Physicochemical and Structural Properties
The precise experimental data for 3-(4-methoxyphenyl)-2-methyl-1-propanol is not widely

published. However, its properties can be reliably predicted based on its structure and

comparison with analogous compounds such as 4-Methoxy-α-methylbenzyl alcohol and 3-(4-

Methoxyphenyl)propan-1-ol.

Property Value Basis of Information

Systematic Name
3-(4-methoxyphenyl)-2-methyl-

1-propanol
IUPAC Nomenclature

Molecular Formula C₁₁H₁₆O₂ Calculated

Molecular Weight 180.25 g/mol Calculated

Appearance
Expected to be a colorless to

pale yellow liquid
Analogy to similar compounds

Boiling Point
Estimated >100 °C at reduced

pressure (~1 mmHg)
Analogy to similar compounds

Density
Estimated ~1.05 - 1.08 g/mL at

25 °C
Analogy to similar compounds

Solubility

Insoluble in water; Soluble in

common organic solvents

(e.g., ethanol, ether, acetone)

General chemical principles[2]

Refractive Index (n20/D) Estimated ~1.53 Analogy to similar compounds

Synthesis and Purification: A Strategic Approach
The synthesis of 3-(4-methoxyphenyl)-2-methyl-1-propanol can be efficiently achieved via a

two-step process starting from commercially available reagents: a Claisen-Schmidt

condensation to form the α,β-unsaturated aldehyde intermediate, followed by a complete

reduction of both the aldehyde and the alkene functionalities.

Synthesis Pathway Overview
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The logical pathway involves the base-catalyzed condensation of p-anisaldehyde (4-

methoxybenzaldehyde) with propanal to yield p-methoxy-α-methylcinnamaldehyde.

Subsequent reduction with a powerful hydride-donating agent like Lithium Aluminum Hydride

(LiAlH₄) affords the target saturated alcohol. LiAlH₄ is chosen for its capacity to reduce both the

conjugated double bond and the aldehyde group to an alcohol.[3]

Step 1: Claisen-Schmidt Condensation

Step 2: Reduction

p-Anisaldehyde

p-Methoxy-α-methylcinnamaldehyde

NaOH, Ethanol

Propanal

NaOH, Ethanol

p-Methoxy-α-methylhydrocinnamic alcohol
(Target Molecule)

1. LiAlH₄, THF
2. H₃O⁺ quench

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target alcohol.

Detailed Experimental Protocol
Materials:

p-Anisaldehyde (4-methoxybenzaldehyde)
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Propanal

Sodium Hydroxide (NaOH)

95% Ethanol

Lithium Aluminum Hydride (LiAlH₄)

Anhydrous Tetrahydrofuran (THF)

Diethyl ether

Saturated Ammonium Chloride (NH₄Cl) solution

Anhydrous Magnesium Sulfate (MgSO₄)

Silica gel for column chromatography

Hexanes and Ethyl Acetate (for chromatography)

Protocol 1: Synthesis of p-Methoxy-α-methylcinnamaldehyde

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve

13.6 g (100 mmol) of p-anisaldehyde in 100 mL of 95% ethanol. Cool the flask in an ice bath.

Addition of Aldehyde: To the stirred solution, add 8.7 mL (120 mmol) of propanal.

Initiation of Condensation: Prepare a solution of 4.0 g (100 mmol) of NaOH in 50 mL of

water. Add this aqueous NaOH solution dropwise to the ethanolic aldehyde mixture over 30

minutes, maintaining the temperature below 10 °C.

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at

room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC) (e.g., 20% ethyl acetate in hexanes).

Workup: Once the reaction is complete, neutralize the mixture with dilute HCl. Transfer the

mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL). Combine the
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organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced

pressure to obtain the crude unsaturated aldehyde.

Protocol 2: Reduction to p-Methoxy-alpha-methylhydrocinnamic Alcohol

Reaction Setup: In a flame-dried 500 mL round-bottom flask under an inert atmosphere (e.g.,

Argon), suspend 5.7 g (150 mmol) of LiAlH₄ in 150 mL of anhydrous THF. Cool the

suspension to 0 °C in an ice bath.

Addition of Aldehyde: Dissolve the crude p-methoxy-α-methylcinnamaldehyde from the

previous step in 50 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄

suspension, ensuring the temperature remains below 10 °C.

Reaction: After the addition, remove the ice bath and stir the reaction mixture at room

temperature overnight.

Quenching: Carefully quench the reaction by cooling the flask to 0 °C and slowly adding 6

mL of water, followed by 6 mL of 15% aqueous NaOH, and then 18 mL of water. Stir the

resulting white suspension vigorously for 30 minutes.

Isolation and Purification: Filter the mixture through a pad of Celite, washing the filter cake

thoroughly with diethyl ether. Combine the filtrate and washings, dry over anhydrous MgSO₄,

and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column

chromatography using a gradient of ethyl acetate in hexanes to yield the pure alcohol.

Spectroscopic Analysis and Characterization
Confirming the structure and purity of the synthesized compound is paramount. The following

spectroscopic data are predicted for 3-(4-methoxyphenyl)-2-methyl-1-propanol based on

established principles of organic spectroscopy.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):

δ 7.10 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the alkoxy group.

δ 6.85 (d, J=8.5 Hz, 2H): Aromatic protons meta to the alkoxy group.
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δ 3.79 (s, 3H): Methoxy (-OCH₃) protons.

δ 3.55 (m, 2H): Methylene protons of the primary alcohol (-CH₂OH).

δ 2.60 (dd, J=13.5, 6.0 Hz, 1H) & δ 2.40 (dd, J=13.5, 8.0 Hz, 1H): Diastereotopic

methylene protons adjacent to the aromatic ring.

δ 1.90 (m, 1H): Methine proton (-CH-).

δ 1.65 (br s, 1H): Hydroxyl (-OH) proton. Signal is exchangeable with D₂O.

δ 0.95 (d, J=6.8 Hz, 3H): Methyl (-CH₃) protons.

¹³C NMR (100 MHz, CDCl₃):

δ 158.0: Aromatic carbon attached to the methoxy group.

δ 131.5: Quaternary aromatic carbon.

δ 129.8 (2C): Aromatic CH carbons ortho to the alkoxy group.

δ 113.9 (2C): Aromatic CH carbons meta to the alkoxy group.

δ 67.5: Alcohol methylene carbon (-CH₂OH).

δ 55.2: Methoxy carbon (-OCH₃).

δ 38.2: Methine carbon (-CH-).

δ 37.5: Methylene carbon adjacent to the ring.

δ 16.5: Methyl carbon (-CH₃).

Infrared (IR) Spectroscopy
~3350 cm⁻¹ (broad, strong): O-H stretching vibration, characteristic of a hydrogen-bonded

alcohol.[5]

~2950-2850 cm⁻¹ (medium-strong): Aliphatic C-H stretching vibrations.
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~1610, 1510 cm⁻¹ (strong): Aromatic C=C stretching vibrations.

~1245 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether.

~1050 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.[5]

Mass Spectrometry (MS)
Molecular Ion (M⁺): m/z = 180.

Key Fragments:

m/z = 162: Loss of H₂O (dehydration), a common fragmentation for alcohols.[6]

m/z = 149: Loss of -CH₂OH (alpha-cleavage).

m/z = 121: Benzylic cleavage, forming the stable p-methoxybenzyl cation. This is expected

to be a major peak.

Potential Applications in Drug Development
The true value of 3-(4-methoxyphenyl)-2-methyl-1-propanol lies in its potential as a building

block or lead compound in drug discovery. Its structure is a hybrid of known pharmacophores,

suggesting several avenues for investigation.
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Structural Relationship

Inferred Applications

p-Methoxy-alpha-methyl-
hydrocinnamic alcohol

Known Bioactive Scaffolds

Derived from

Potential Therapeutic Areas

Suggests

p-Methoxycinnamic Acid Cinnamyl Alcohols

Anticancer Agents Neuroprotective Agents Anti-inflammatory Drugs Antimicrobial Compounds

Click to download full resolution via product page

Caption: Relationship to bioactive scaffolds and potential applications.

Precursor for Novel Esters and Ethers: The primary alcohol group is a versatile handle for

chemical modification. Esterification with various carboxylic acids (e.g., other known

bioactive agents) could lead to novel prodrugs or compounds with dual activity.

Enhanced Lipophilicity: Compared to its carboxylic acid precursor (p-MCA), the alcohol is

more lipophilic. This may alter its pharmacokinetic profile, potentially leading to better

membrane permeability and bioavailability, which are critical factors in drug design.

Metabolic Stability: The introduction of the alpha-methyl group can sterically hinder metabolic

pathways that might otherwise degrade a simpler propyl chain, potentially increasing the

compound's in vivo half-life.
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Exploration of Known Activities: Given the strong evidence of anticancer, neuroprotective,

and anti-inflammatory activity of p-MCA, this alcohol should be screened in relevant

biological assays to determine if it retains, enhances, or alters this activity profile.[1]

Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-(4-methoxyphenyl)-2-methyl-1-propanol is not

available, prudent laboratory practices should be followed based on the hazards of similar

chemicals.[7][8]

General Handling: Use only in a well-ventilated area, preferably within a chemical fume

hood. Avoid breathing vapors or mists. Avoid contact with skin, eyes, and clothing.

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses

with side shields or goggles, and a lab coat.

Fire Safety: The compound is expected to be a combustible liquid. Keep away from heat,

sparks, open flames, and hot surfaces. Use foam, dry chemical, or carbon dioxide for

extinction.

First Aid:

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

Skin Contact: Immediately wash off with soap and plenty of water.

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious

person. Rinse mouth with water.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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